molecular formula C9H11NO2 B2670196 4-Methoxy-3-methylbenzamide CAS No. 932123-52-9

4-Methoxy-3-methylbenzamide

Cat. No. B2670196
CAS RN: 932123-52-9
M. Wt: 165.192
InChI Key: KXWRQYVEKWWYHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The dihedral angle between the amide group and the benzene ring is a key parameter .


Chemical Reactions Analysis

Amides, like “N-Methylbenzamide”, react with azo and diazo compounds to generate toxic gases. They can also form flammable gases when reacting with strong reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3-methylbenzamide” include a predicted density of 1.113±0.06 g/cm3 and a predicted boiling point of 263.5±28.0 °C .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 4-Methoxy-3-methylbenzamide, have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Anti-inflammatory and Analgesic Properties

Benzamides have been found to possess anti-inflammatory and analgesic properties . This suggests their potential use in the treatment of conditions associated with inflammation and pain .

Anti-tumor Activity

Benzamides have shown anti-tumor activity, indicating their potential use in cancer treatment . They have been widely used in medical, industrial, biological and potential drug industries .

Anti-platelet Activity

Amide derivatives, including benzamides, have shown anti-platelet activity . This suggests their potential use in preventing blood clots .

Use in Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Use in Industrial Sectors

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Synthesis of Bioactive Compounds

Benzamides can be used in the synthesis of bioactive compounds. For example, a copper-based metal-organic framework has been used to promote oxidative couplings, allowing the synthesis of amides in a very effective manner .

Safety and Hazards

The safety data sheet for a similar compound, “N-Methylbenzamide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation .

properties

IUPAC Name

4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWRQYVEKWWYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylbenzamide

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